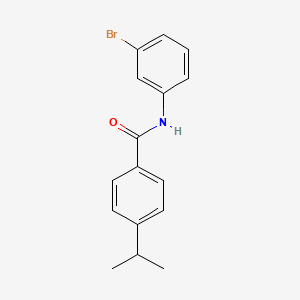![molecular formula C16H21NO3 B5816061 (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the fenamate class of NSAIDs and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea. In
Wirkmechanismus
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting COX, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easy to design experiments that test its effects on specific biological processes. However, one limitation of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it can have off-target effects on other biological processes. This can make it difficult to interpret the results of experiments and can lead to false positives or false negatives.
Zukünftige Richtungen
There are a number of future directions for the study of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. One area of research is the development of new drugs that are based on the structure of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. These drugs could have improved efficacy and fewer side effects compared to (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. Another area of research is the study of the effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid on different types of cancer. This could lead to the development of new cancer treatments that target specific types of cancer. Finally, the study of the off-target effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid could lead to the identification of new biological processes that are involved in pain and inflammation.
Synthesemethoden
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid can be synthesized by reacting 4-methyl-2-nitrobenzoic acid with cyclopentylmagnesium bromide to form 4-methylcyclopentyl-2-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting 4-methylcyclopentyl-2-aminobenzoic acid is then reacted with ethyl chloroacetate to form (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been widely studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)17-14(18)10-16(11-15(19)20)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZZPYKVQVHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)

![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)

![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)